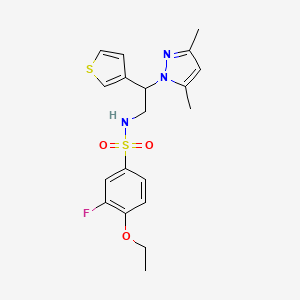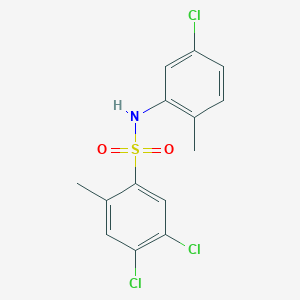
Methyl 8-chloro-4-((4-(methylthio)benzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 8-chloro-4-((4-(methylthio)benzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C19H17ClN2O3S and its molecular weight is 388.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Catalytic Functionalization
A significant application in scientific research for compounds related to Methyl 8-chloro-4-((4-(methylthio)benzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is in the area of catalytic functionalization. Shabashov and Daugulis (2010) developed a method for auxiliary-directed, palladium-catalyzed beta-arylation and alkylation of sp3 and sp2 C-H bonds in carboxylic acid derivatives. This method employs a carboxylic acid 2-methylthioaniline- or 8-aminoquinoline amide substrate, showcasing the utility of similar compounds in selective monoarylation of primary sp3 C-H bonds and in alkylation of sp3 and sp2 C-H bonds (Shabashov & Daugulis, 2010).
Iron-Catalyzed Ortho-Alkylation
Research by Fruchey, Monks, and Cook (2014) demonstrates the use of 8-aminoquinoline-based aryl carboxamides in direct ortho-alkylation. Employing an iron source and phenylmagnesium bromide, this research achieved high yields and regioselectivity in benzylation reactions. This method highlights the role of similar quinoline derivatives in facilitating such chemical transformations (Fruchey, Monks, & Cook, 2014).
Synthesis and Cytotoxic Activity
In the realm of medicinal chemistry, Bu et al. (2001) synthesized 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidines bearing cationic side chains from aminoanthraquinones. These compounds, closely related to the chemical structure , were tested for cytotoxicity, showing varying degrees of activity against colon tumors in mice. The study underscores the potential of quinoline derivatives in the development of new therapeutic agents (Bu et al., 2001).
Antibacterial Properties
Al-Hiari et al. (2007) focused on the antibacterial properties of 8-nitrofluoroquinolone derivatives, which share structural similarities with this compound. Their research involved synthesizing new compounds and evaluating their effectiveness against gram-positive and gram-negative bacterial strains, demonstrating the potential of quinoline derivatives in antibiotic development (Al-Hiari et al., 2007).
特性
CAS番号 |
1251596-28-7 |
|---|---|
分子式 |
C19H17ClN2O3S |
分子量 |
388.87 |
IUPAC名 |
methyl 8-chloro-4-[(4-methylsulfanylphenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C19H17ClN2O3S/c1-25-19(24)15-17(21-10-11-6-8-12(26-2)9-7-11)13-4-3-5-14(20)16(13)22-18(15)23/h3-9H,10H2,1-2H3,(H2,21,22,23) |
InChIキー |
ZYTWTTXVDRZSOW-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C2=C(C(=CC=C2)Cl)NC1=O)NCC3=CC=C(C=C3)SC |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-chloro-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2680650.png)

![4-amino-2-(ethylsulfanyl)-8,8-dimethyl-5-(4-methylphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one](/img/structure/B2680653.png)
![ethyl 6-methyl-2-{2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2680654.png)
![N-[(4-fluorophenyl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2680655.png)


![5-(2,5-dichlorophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide](/img/structure/B2680664.png)
![Tert-butyl N-[3-(1,2,3,4-tetrahydroquinolin-5-yl)propyl]carbamate](/img/structure/B2680665.png)
![2-Methoxy-N-[(E)-3-methylsulfonylprop-2-enyl]quinoline-4-carboxamide](/img/structure/B2680666.png)
![3-(4-ethoxyphenyl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2680667.png)
![5-Fluoro-1-(2-fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2680668.png)
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(1-methylindazol-5-yl)acetamide;hydrochloride](/img/structure/B2680669.png)
